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Abstract
NSC 295642 is a copper (II) complex identified as a potent, nanomolar inhibitor of mammalian

cell migration.[1] Discovered through a screen of the National Cancer Institute (NCI) Diversity

Set, this small molecule has garnered interest for its potential applications in cancer research.

[1] Subsequent studies have revealed that NSC 295642 functions as a phosphatase inhibitor,

targeting key regulators of cell signaling pathways, including Dual Specificity Phosphatase 6

(DUSP6/MKP-3) and Cell division cycle 25 homolog A (Cdc25A). This guide provides a

comprehensive overview of the discovery, synthesis, and known biological activities of NSC
295642, presenting available quantitative data, experimental methodologies, and a

visualization of its role in cellular signaling.

Discovery
NSC 295642 was identified as a potent inhibitor of cell motility during a screen of the National

Cancer Institute (NCI) Diversity Set compound collection for small molecules affecting

mammalian cell migration.[1]

Chemical Structure and Properties
NSC 295642 is a Cu(II) complex of the Schiff base product formed from the condensation of S-

benzyl dithiocarbazate and 2-acetylpyridine.[1] X-ray crystallography has revealed a bridged
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dimeric structure, Cu2Cl2(L)2, with a distorted square pyramidal geometry. In this complex,

each of the two copper atoms is five-coordinated to one of the two tridentate chelating ligands

and both bridging chlorine atoms.[1]

Property Value Source

Alternate Names

Bis-[chloro[phenylmethyl [1-(2-

pyridinyl)ethylidene]hydrazinec

arbodithioato-N2,N2′,S1′]-

copper]

--INVALID-LINK--

CAS Number 77111-29-6 --INVALID-LINK--

Molecular Formula C30H28Cl2Cu2N6S4 --INVALID-LINK--

Molecular Weight 798.84 g/mol --INVALID-LINK--

Synthesis
The synthesis of NSC 295642 involves a two-step process: the formation of the Schiff base

ligand followed by complexation with a copper (II) salt.[1]

Synthesis of the Schiff Base Ligand (L1)
The ligand is synthesized via the condensation of S-benzyl dithiocarbazate and 2-

acetylpyridine.[1]

Experimental Protocol:

Materials: S-benzyl dithiocarbazate, 2-acetylpyridine, ethanol.

Procedure: A detailed, step-by-step experimental protocol for the synthesis of the specific

Schiff base ligand used in NSC 295642 is not explicitly provided in the primary literature.

However, a general procedure for the synthesis of similar Schiff bases involves refluxing

equimolar amounts of the S-substituted dithiocarbazate and the corresponding ketone or

aldehyde in an alcoholic solvent. The product typically precipitates upon cooling and can be

purified by recrystallization.
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Synthesis of NSC 295642 (Cu2Cl2(L1)2)
The Schiff base ligand is then reacted with a copper (II) salt to form the final complex.[1]

Experimental Protocol:

Materials: Schiff base ligand (L1), Copper (II) chloride (CuCl2), ethanol.

Procedure: A detailed, step-by-step experimental protocol for the synthesis of NSC 295642 is

not explicitly provided in the primary literature. Generally, the synthesis of such complexes

involves the reaction of the ligand with a metal salt in a suitable solvent, often with heating.

The resulting complex may precipitate from the solution and can be collected by filtration and

washed.

Biological Activity
Inhibition of Cell Migration
NSC 295642 is a potent inhibitor of cell migration. The initial discovery identified its activity in

Madin-Darby canine kidney (MDCK) epithelial cells.[1]

Quantitative Data: Inhibition of Cell Migration

Compound Metal Ligand IC50 (nM)a MIC (nM)b MLC (nM)c

NSC 295642 Cu(II) L1 93 50 >1000

Analog 1 Zn(II) L1 238 100 >1000

Analog 2 Ni(II) L1 N/Ad N/Ad ~1000

Analog 3 Cu(II) L2 58 50 >1000

Analog 4 Zn(II) L2 181 100 >1000

Analog 5 Cu(II) L3 N/Ad N/Ad ~1000

a Concentration for half-maximal inhibition of wound closure at 24-h post-wounding in MDCK

cells.[1] b Minimum inhibitory concentration (lowest concentration that showed statistically
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significant inhibition of wound closure).[1] c Minimum lethal concentration (as determined by

the Trypan blue dye exclusion assay).[1] d No subtoxic antimigratory activity observed.[1]

Experimental Protocol: Wound Healing (Scratch) Assay

A detailed protocol for the specific wound healing assay used in the discovery of NSC 295642
is not provided in the primary publication. However, a general protocol for such an assay is as

follows:

Cell Seeding: Plate cells (e.g., MDCK) in a multi-well plate and grow to confluence.

Scratch Creation: Create a "wound" by scratching the cell monolayer with a sterile pipette tip.

Washing: Wash the wells with media to remove detached cells.

Treatment: Add fresh media containing the test compound (NSC 295642) at various

concentrations.

Imaging: Capture images of the wound at time zero and at subsequent time points (e.g.,

every 4-8 hours) using a microscope.

Analysis: Measure the area of the wound at each time point to determine the rate of cell

migration and wound closure. The IC50 value is calculated as the concentration of the

compound that inhibits wound closure by 50% compared to the control.

Phosphatase Inhibition
NSC 295642 has been identified as an inhibitor of the dual-specificity phosphatases DUSP6

(also known as MKP-3) and Cdc25A.[2] These phosphatases are key regulators of the

ERK/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and

migration.[3][4]

Quantitative Data: Phosphatase Inhibition

Specific IC50 or Ki values for the inhibition of DUSP6 and Cdc25A by NSC 295642 are not

available in the reviewed literature.

Experimental Protocol: In Vitro Phosphatase Assay
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A specific protocol for testing NSC 295642 against purified DUSP6 or Cdc25A is not available

in the reviewed literature. However, a general protocol for a whole-cell lysate phosphatase

assay has been described in a study where NSC 295642 was used as a MKP3 (DUSP6)

inhibitor.[2]

Cell Lysis: Treat cells with the desired conditions and then lyse them in a phosphatase assay

buffer.

Lysate Preparation: Clarify the cell lysates by centrifugation.

Substrate Addition: Add a known phosphorylated substrate of the target phosphatase (e.g.,

phosphorylated ERK2 for a DUSP6 assay) to the lysates.

Inhibitor Treatment: Incubate the lysates with and without NSC 295642.

Dephosphorylation Analysis: Analyze the dephosphorylation of the substrate by Western

blotting using a phospho-specific antibody. A decrease in the dephosphorylation of the

substrate in the presence of NSC 295642 indicates inhibition of the phosphatase.

Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action via ERK Signaling
NSC 295642's inhibitory effect on cell migration is likely mediated through its inhibition of

DUSP6 and Cdc25A, leading to modulation of the ERK signaling pathway. DUSP6 is a key

negative regulator of ERK1/2, and its inhibition would lead to sustained ERK activation. While

sustained ERK activation is often associated with cell proliferation, its precise role in cell

migration is complex and context-dependent. The inhibition of Cdc25A, a cell cycle regulator,

could also contribute to the anti-migratory phenotype.
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Caption: Proposed signaling pathway of NSC 295642.
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Experimental Workflow for Discovery and Initial
Characterization
The discovery and initial characterization of NSC 295642 followed a logical workflow from high-

throughput screening to the investigation of structure-activity relationships.

High-Throughput Screen
(NCI Diversity Set)

Hit Identification:
NSC 295642

Structure Elucidation
(LC-MS, X-ray Crystallography)

Synthesis of NSC 295642
and Analogs

Structure-Activity Relationship (SAR) Studies
(Wound Healing Assay)

Lead Optimization

Click to download full resolution via product page

Caption: Discovery workflow for NSC 295642.

Conclusion and Future Directions
NSC 295642 is a promising small molecule inhibitor of cell migration with a unique dimeric

copper-complex structure. Its activity as a phosphatase inhibitor, particularly targeting DUSP6
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and Cdc25A, provides a mechanistic basis for its anti-migratory effects. However, to advance

the development of NSC 295642 or its analogs as potential therapeutic agents, further

research is required. Specifically, detailed in vitro studies are needed to quantify its inhibitory

potency against purified DUSP6 and Cdc25A. Elucidating the precise downstream effects of its

modulation of the ERK signaling pathway in the context of cell migration will be crucial.

Furthermore, optimization of the ligand structure could lead to analogs with improved potency,

selectivity, and drug-like properties. The in-depth technical information provided in this guide

serves as a valuable resource for researchers interested in exploring the therapeutic potential

of NSC 295642 and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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